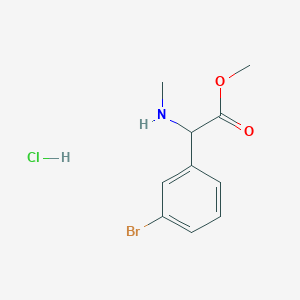

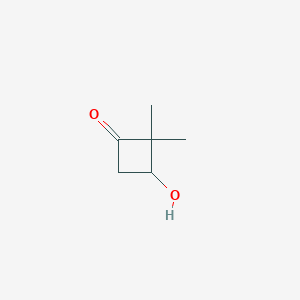

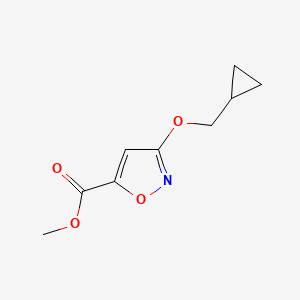

![molecular formula C13H17N B1459266 2-Phenyl-3-azabicyclo[3.2.1]octane CAS No. 100608-29-5](/img/structure/B1459266.png)

2-Phenyl-3-azabicyclo[3.2.1]octane

Descripción general

Descripción

2-Azabicyclo[3.2.1]octanes, such as 2-Phenyl-3-azabicyclo[3.2.1]octane, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Synthesis Analysis

The assembly of 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Molecular Structure Analysis

The 2-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make them a challenging scaffold to acquire .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Aplicaciones Científicas De Investigación

Drug Discovery and Pharmaceutical Applications

The 2-Phenyl-3-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle that has garnered significant interest in drug discovery due to its bioactive properties . Its structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, makes it a valuable synthetic intermediate in the total synthesis of various bioactive molecules. This compound has been utilized in the synthesis of cytisine-like alkaloids, which show high affinity for neuronal nicotinic acetylcholine receptors .

Biomass Valorization

Researchers have explored the use of 2-Phenyl-3-azabicyclo[3.2.1]octane in the valorization of biomass-derived compounds. Through photochemical transformations, this compound serves as a key intermediate, enabling the conversion of biomass into valuable chemicals for further applications in various industries .

Palladium-Catalyzed Reactions

The unique structure of 2-Phenyl-3-azabicyclo[3.2.1]octane makes it an interesting candidate for palladium-catalyzed reactions. These reactions are crucial in the synthesis of complex organic compounds, and the bicyclic structure of this compound can lead to the development of new synthetic methodologies .

Synthesis of Bioactive Molecules

Due to its bioactive properties, 2-Phenyl-3-azabicyclo[3.2.1]octane is used in the synthesis of a variety of bioactive molecules. Its incorporation into synthetic routes can lead to the creation of compounds with potential therapeutic effects .

Flow Chemistry Applications

Flow chemistry involves the use of continuous flow rather than batch processing for chemical reactions. The 2-Phenyl-3-azabicyclo[3.2.1]octane compound can be utilized in flow chemistry setups to streamline the synthesis of complex molecules, potentially increasing efficiency and reducing waste .

Development of Synthetic Methodologies

The challenging scaffold of 2-Phenyl-3-azabicyclo[3.2.1]octane provides an opportunity for the development of new synthetic methodologies. Researchers are working on innovative approaches to access this bicyclic architecture, which can have broad implications for synthetic organic chemistry .

Photochemistry and Photocatalysis

The compound’s structure is conducive to photochemical studies and photocatalysis research. By understanding its behavior under light, scientists can develop new photocatalytic processes that may have industrial and environmental applications .

Quantitative Structure-Activity Relationship (QSAR) Modeling

2-Phenyl-3-azabicyclo[3.2.1]octane has been studied in QSAR modeling to predict the IC50 values of natural compounds. This type of modeling is crucial for drug development, as it helps in understanding the relationship between chemical structure and biological activity .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-Phenyl-3-azabicyclo[3.2.1]octane is the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . This enzyme plays a crucial role in the inflammatory response, and its inhibition is a promising approach to manage inflammation under disabling conditions .

Mode of Action

2-Phenyl-3-azabicyclo[3.2.1]octane interacts with the NAAA enzyme, inhibiting its activity . The compound was found to inhibit human NAAA in the low nanomolar range (IC50 = 0.042 μM) with a non-covalent mechanism of action .

Biochemical Pathways

The exact biochemical pathways affected by 2-Phenyl-3-azabicyclo[32The inhibition of naaa activity suggests that it may influence the metabolism of fatty acid amides, including the endocannabinoid anandamide .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Phenyl-3-azabicyclo[32The compound’s potent inhibition of naaa suggests that it may have favorable bioavailability .

Result of Action

The inhibition of NAAA by 2-Phenyl-3-azabicyclo[3.2.1]octane can lead to an increase in the levels of fatty acid amides, including anandamide. This can result in anti-inflammatory effects, as these molecules have been shown to reduce inflammation .

Propiedades

IUPAC Name |

2-phenyl-3-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13/h1-5,10,12-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHHEIYVMSNIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CNC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-azabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

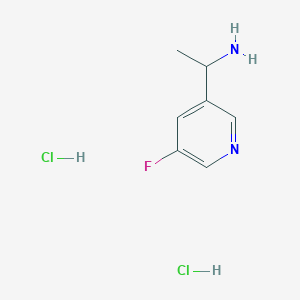

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

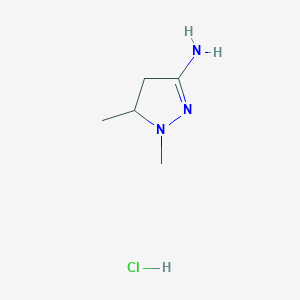

amine dihydrochloride](/img/structure/B1459190.png)

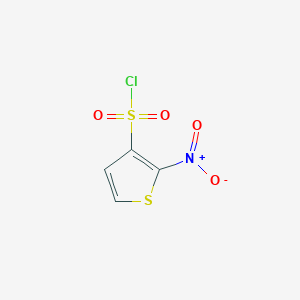

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)

![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)